(4Z)-2-(2-chloro-4-nitrophenyl)-4-(2,5-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a chlorinated nitrophenyl group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the 2-chloro-4-nitrophenyl and 2,5-dimethoxyphenyl precursors. These precursors undergo a series of reactions, including condensation and cyclization, to form the final oxazole ring structure. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine-substituted compounds.
Scientific Research Applications
(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,5-Dichloroaniline: Another aniline derivative with similar uses.
Uniqueness
(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of a chlorinated nitrophenyl group and a dimethoxyphenyl group within an oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H13ClN2O6 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13ClN2O6/c1-25-12-4-6-16(26-2)10(7-12)8-15-18(22)27-17(20-15)13-5-3-11(21(23)24)9-14(13)19/h3-9H,1-2H3/b15-8- |
InChI Key |
VABAZFIZGKZMBJ-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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